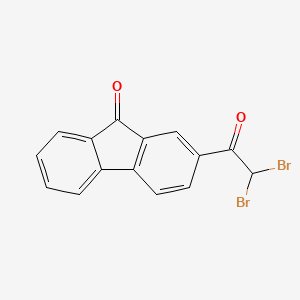
2-(Dibromoacetyl)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibromoacetyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are known for their aromatic structure, which includes a fluorene backbone with a ketone functional group The compound this compound is characterized by the presence of two bromine atoms attached to the acetyl group at the second position of the fluorenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromoacetyl)-9H-fluoren-9-one typically involves the bromination of fluorenone derivatives. One common method is the reaction of 9H-fluoren-9-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through the formation of an intermediate bromofluorenone, which is then further brominated to yield this compound. The reaction conditions often include a solvent such as acetic acid and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibromoacetyl)-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group in the fluorenone structure can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include fluorenone derivatives with different substituents replacing the bromine atoms.
Reduction Reactions: The major product is 2-(Dibromoacetyl)-9H-fluoren-9-ol.
Oxidation Reactions: Oxidized derivatives of this compound.
Applications De Recherche Scientifique
2-(Dibromoacetyl)-9H-fluoren-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dibromoacetyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-9H-fluoren-9-one: A similar compound with a single bromine atom.
9H-Fluoren-9-one: The parent compound without any bromine atoms.
2,7-Dibromo-9H-fluoren-9-one: A compound with bromine atoms at different positions.
Uniqueness
2-(Dibromoacetyl)-9H-fluoren-9-one is unique due to the presence of two bromine atoms at the acetyl group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
42834-68-4 |
|---|---|
Formule moléculaire |
C15H8Br2O2 |
Poids moléculaire |
380.03 g/mol |
Nom IUPAC |
2-(2,2-dibromoacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H |
Clé InChI |
KMVHWFJKGRXOPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


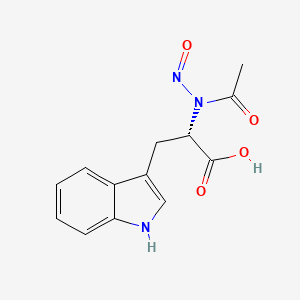
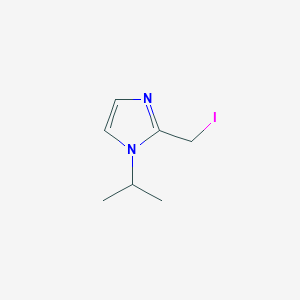
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)

![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)


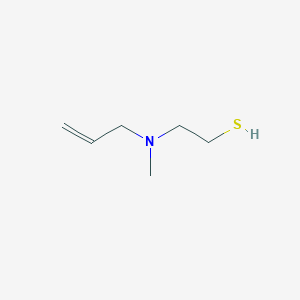

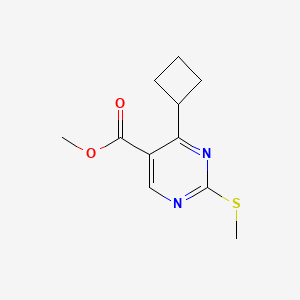
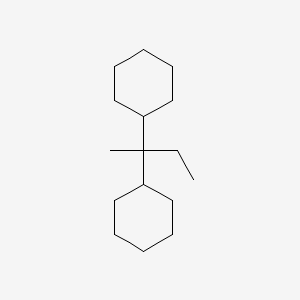

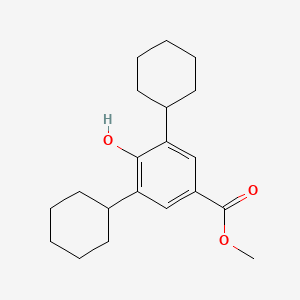
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
